tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate
Description
This compound is a chiral carbamate derivative featuring a tert-butyl carbamate group, a benzyloxy-protected alcohol, a diazo functionality, and a ketone. Its structure makes it a versatile intermediate in organic synthesis, particularly in peptide chemistry and transition-metal-catalyzed reactions. The diazo group (-N₂) is highly reactive, enabling cyclopropanations, cycloadditions, or carbene insertions, while the benzyloxy group (-OBn) acts as a protective moiety for alcohols .
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m1/s1 |
InChI Key |
QSUSHJCTLYBLNG-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate typically involves multiple steps. One common approach is to start with the preparation of tert-butyl N-(benzyloxy)carbamate, which can be synthesized by reacting tert-butyl carbamate with benzyl alcohol under suitable conditions .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using flow reactors for continuous production, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazo group, converting it into an amine or other functional groups.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of cyclic hydroxamic acids and other nitrogen-containing heterocycles .
Biology: In biological research, the compound can be used to study enzyme mechanisms and as a precursor for bioactive molecules.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate involves its reactivity with various nucleophiles and electrophiles. The diazo group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct reactivity and applications. Below is a detailed analysis:
2.1. Functional Group Variations
2.2. Stereochemical Differences
- Target Compound (2R configuration) : The R-configuration at C2 influences chiral recognition in asymmetric synthesis and enzyme interactions.
- Compound 53 () : Features (2S,3R) stereochemistry in a peptide-like backbone, leading to distinct NMR shifts (δ 7.30–7.22 ppm for aromatic protons) and melting points (88–91°C) compared to diazo analogs .
2.3. Stability and Reactivity
- Diazo Group : The target compound’s -N₂ group is thermally sensitive, requiring low-temperature storage. In contrast, bromo derivatives () are stable but less reactive in metal-catalyzed reactions .
- Benzyloxy Protection : Enhances lipophilicity compared to unprotected analogs (e.g., ’s Compound 5), improving solubility in organic solvents .
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate | tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate | tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄ (estimated) | C₉H₁₃N₃O₃ | C₁₆H₂₁BrNO₄ | C₁₃H₂₂N₂O₅ |
| Key Functional Groups | -N₂, -CO-, -OBn, carbamate | -N₂, -CO-, carbamate | -Br, -CO-, -OBn, carbamate | -NH₂, -OH, cyclobutyl, carbamate |
| Stability | Thermally unstable (diazo) | Thermally unstable | Stable | Stable |
| Reactivity | Carbene formation, cycloaddition | Bromination precursor | Nucleophilic substitution | Hydrogen bonding, cyclization |
| Synthetic Application | Peptide intermediates, catalysis | Brominated derivative synthesis | Cross-coupling reactions | Enzyme inhibitors, constrained peptides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
